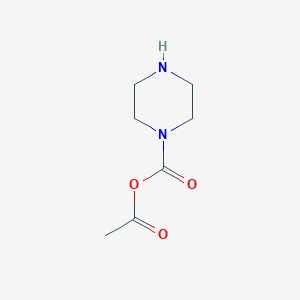
1-Acetoxycarbonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetoxycarbonylpiperazine (ACP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACP is a derivative of piperazine and has a molecular formula of C8H13N2O3.
Mécanisme D'action
The mechanism of action of 1-Acetoxycarbonylpiperazine is not fully understood. However, it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms, leading to their death. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
1-Acetoxycarbonylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses by disrupting their metabolism. 1-Acetoxycarbonylpiperazine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, 1-Acetoxycarbonylpiperazine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Acetoxycarbonylpiperazine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Another advantage of 1-Acetoxycarbonylpiperazine is its relatively simple synthesis method, making it readily available for laboratory experiments. However, one of the limitations of 1-Acetoxycarbonylpiperazine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
For the study of 1-Acetoxycarbonylpiperazine include the development of 1-Acetoxycarbonylpiperazine derivatives with improved properties and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
1-Acetoxycarbonylpiperazine can be synthesized by the reaction of piperazine with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-Acetoxycarbonylpiperazine and hydrogen chloride gas. The synthesis of 1-Acetoxycarbonylpiperazine is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-Acetoxycarbonylpiperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-Acetoxycarbonylpiperazine is in medicinal chemistry. 1-Acetoxycarbonylpiperazine has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
180031-13-4 |
|---|---|
Nom du produit |
1-Acetoxycarbonylpiperazine |
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
acetyl piperazine-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-6(10)12-7(11)9-4-2-8-3-5-9/h8H,2-5H2,1H3 |
Clé InChI |
GZJWWFGMRQPCNH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)N1CCNCC1 |
SMILES canonique |
CC(=O)OC(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





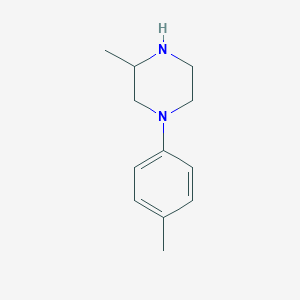
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
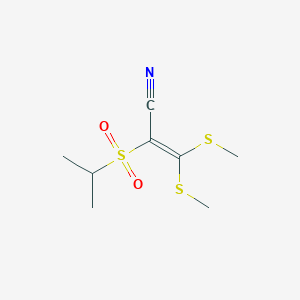
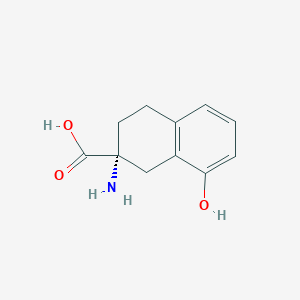
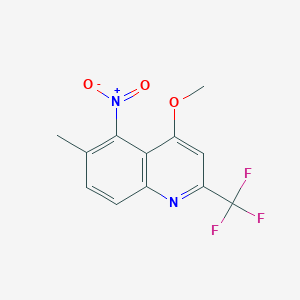
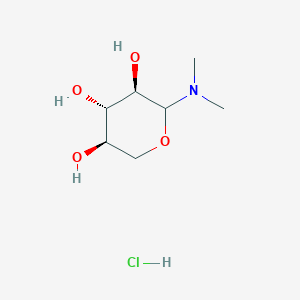
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)
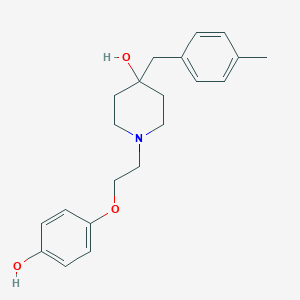
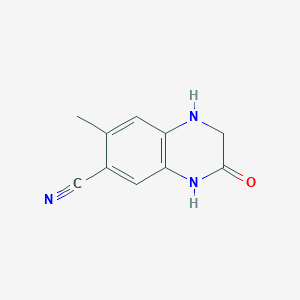


![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)